molecular formula C2H3F3S B073368 2,2,2-Trifluoroethanethiol CAS No. 1544-53-2

2,2,2-Trifluoroethanethiol

Cat. No. B073368
CAS RN: 1544-53-2
M. Wt: 116.11 g/mol
InChI Key: RYRLLAOLJVDVNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2,2-Trifluoroethanethiol-related compounds involves several innovative methodologies. For instance, the preparation of 2-(2,2,2-trifluoroethylidene)-1,3-dithiane monoxide showcases the compound's utility in generating alpha-trifluoromethyl ketones, revealing its significance in synthetic chemistry (Yoshida, Yorimitsu, & Oshima, 2009).

Molecular Structure Analysis

The molecular structure of 1-trifluoromethylthio-1,2,2-trifluoroethene, CF3SC(F)=CF2, was elucidated through gas electron diffraction and ab initio calculations, demonstrating the compound's unique geometrical configuration. The orientation of the S—CF3 bond nearly perpendicular to the ethene plane highlights the distinct spatial arrangement influenced by trifluoromethylthiol groups (Olleta, Haas, & Oberhammer, 1995).

Chemical Reactions and Properties

Electrophilic trifluoromethylthiolating reagents have been developed to facilitate the introduction of the trifluoromethylthio group into various substrates, enhancing their chemical and metabolic stability. These reagents offer broad substrate scopes and high reactivity, underlining the chemical versatility of trifluoromethylthiolated compounds (Shao et al., 2015).

Physical Properties Analysis

The synthesis and structural analysis of compounds related to 2,2,2-Trifluoroethanethiol shed light on their physical properties. For example, the creation of perfluorinated 1,3-dithioles from fluoroolefins demonstrates the impact of fluorination on the physical characteristics of these compounds, offering insights into their stability and reactivity under various conditions (Burton & Inouye, 1982).

Chemical Properties Analysis

Trifluoromethylthiolated compounds exhibit remarkable reactivity and stability, making them valuable in various chemical transformations. The copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids with TMSCF3 and elemental sulfur is a prime example, showcasing the methodological advancements in the synthesis of aryl trifluoromethyl thioethers. This process highlights the efficiency and versatility of trifluoromethylthiolation in organic synthesis (Chen et al., 2012).

Scientific Research Applications

  • Synthesis of Trifluoromethyl-Substituted Organic Molecules :

    • 2,2,2-Trifluorodiazoethane, closely related to 2,2,2-Trifluoroethanethiol, is a valuable reagent for rapidly synthesizing various classes of trifluoromethyl-substituted organic molecules, important in both academic and industrial research (Mykhailiuk, 2020).
  • Reactivity and Synthesis of Alpha-Trifluoromethyl Ketones :

    • A method has been developed using 2,2,2-trifluoroethylidene-1,3-dithiane monoxide, related to 2,2,2-Trifluoroethanethiol, to synthesize alpha-trifluoromethyl ketones, which are useful synthetic intermediates (Yoshida, Yorimitsu, & Oshima, 2009).
  • Surface Chemistry and Radical Formation :

    • Research on the reactions of 2,2,2-trifluoroethanethiol on Mo(110) surfaces reveals insights into the evolution of trifluoroethyl radical, important for understanding surface chemistry and radical formation mechanisms (Napier & Friend, 1995).
  • Acidity and Basicity Analysis :

    • The first experimental and theoretical study on the gas-phase acidity and basicity of 2,2,2-Trifluoroethanethiol provides a comprehensive understanding of its structural effects on reactivity (Molina et al., 1996).
  • Utility in Synthesis Reactions :

    • Trifluoromethane thiol, which can be derived from 2,2,2-Trifluoroethanethiol, is useful as a source for the trifluoromethylthio moiety in synthesis reactions, providing structural information about compounds with carbon-carbon double bonds (Zack & Shreeve, 1974).
  • Electrophilic Reagents for Trifluoromethylthiolation :

    • Electrophilic reagents developed for trifluoromethylthiolation, derived from 2,2,2-Trifluoroethanethiol, play a key role in pharmaceutical and agrochemical sciences, enhancing drug molecule's cell-membrane permeability and chemical stability (Shao et al., 2015).

Safety And Hazards

2,2,2-Trifluoroethanethiol is extremely flammable and toxic if swallowed or inhaled . It causes serious eye damage and may damage fertility . It may cause damage to organs through prolonged or repeated exposure if inhaled . It is advised to work under a hood, avoid inhaling the substance/mixture, and avoid the generation of vapors/aerosols .

properties

IUPAC Name

2,2,2-trifluoroethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3F3S/c3-2(4,5)1-6/h6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRLLAOLJVDVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399717
Record name 2,2,2-Trifluoroethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethanethiol

CAS RN

1544-53-2
Record name 2,2,2-Trifluoroethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoroethanethiol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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